Technical Whitepaper: 2-Chloro-6-(trifluoromethyl)pyridin-4-ol as a Strategic Scaffold
Technical Whitepaper: 2-Chloro-6-(trifluoromethyl)pyridin-4-ol as a Strategic Scaffold
[1]
Executive Summary
In the landscape of modern drug discovery, 2-Chloro-6-(trifluoromethyl)pyridin-4-ol (CAS: 1227602-42-7) has emerged as a high-value heterocyclic building block.[1] Its structural uniqueness lies in the orthogonal reactivity offered by the 2-chloro and 4-hydroxy positions, combined with the metabolic stability and lipophilicity enhancement provided by the 6-trifluoromethyl group.
This technical guide dissects the molecule’s physicochemical profile, details a robust synthetic methodology based on selective nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The utility of this scaffold is defined by its electron-deficient pyridine ring.[1] The trifluoromethyl (
Table 1: Core Technical Specifications
| Parameter | Specification |
| Chemical Name | 2-Chloro-6-(trifluoromethyl)pyridin-4-ol |
| CAS Number | 1227602-42-7 |
| Molecular Formula | |
| Molecular Weight | 197.54 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | ~6.5 – 7.5 (Acidic OH due to |
| LogP | ~1.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 / 3 |
The Tautomeric Challenge
A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium between the pyridinol (hydroxy) and pyridone (amide-like) forms.[1] For 2-chloro-6-(trifluoromethyl)pyridin-4-ol, the electron-withdrawing
-
Non-polar solvents: Favor the pyridinol tautomer.[1]
-
Polar protic solvents: Stabilize the pyridone form via hydrogen bonding.[1]
Understanding this equilibrium is the "self-validating" check required before attempting alkylation reactions.[1]
Figure 1: The tautomeric equilibrium dictates the nucleophilic site (O- vs. N-) during functionalization.
Synthesis: The Selective Hydrolysis Protocol
The most robust route to CAS 1227602-42-7 is the selective hydrolysis of the commercially available precursor 2,4-dichloro-6-(trifluoromethyl)pyridine .
Mechanistic Rationale
In 2,4-dichloro-6-(trifluoromethyl)pyridine, both chlorine atoms are activated for nucleophilic aromatic substitution (
-
Resonance: The nitrogen atom can accommodate the negative charge from the Meisenheimer intermediate more effectively when attack occurs at C4 (para-like) compared to C2 (ortho-like), especially with the steric bulk of the adjacent
group at C6 hindering C2 attack. -
Inductive Effect: The
group at C6 activates the ring but sterically shields the C2 chlorine, directing nucleophiles to C4.
Experimental Protocol
Step-by-Step Methodology:
-
Reagents:
-
Procedure:
-
Dissolve the precursor in the solvent system.[2]
-
Add the NaOH solution dropwise.[1]
-
Heat the reaction mixture to 90 °C and monitor by HPLC/LC-MS. The starting material (2 Cl) will convert to the mono-hydroxy product.[1]
-
Checkpoint: If the reaction runs too long or too hot, you risk hydrolyzing the C2 chlorine, yielding the di-hydroxy byproduct. Stop when <2% starting material remains.[1]
-
-
Workup (Critical for Purity):
-
Cool to room temperature.[1]
-
Acidify carefully with 1N HCl to pH ~3–4.[1] The product, being weakly acidic, will precipitate or can be extracted into Ethyl Acetate.
-
Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallization from hexanes/EtOAc is preferred over chromatography to remove trace isomers.[1]
-
Reactivity & Functionalization Workflows
Once isolated, the scaffold offers two orthogonal "handles": the C4-OH and the C2-Cl .
Workflow A: Regioselective Alkylation (O- vs N-)
The choice of base and solvent determines whether you obtain the ether (O-alkylation) or the N-alkyl pyridone.[1]
-
Target: O-Alkylation (Ether synthesis)
-
Conditions:
(Silver Carbonate) in Toluene or Benzene.[1] -
Mechanism:[3][4] Silver coordinates to the nitrogen lone pair and the halogen of the alkylating agent, forcing the reaction to occur at the oxygen atom. This is the "Silver Salt Rule".
-
Alternative:
in DMF often yields mixtures; strictly anhydrous conditions favor O-alkylation.[1]
-
-
Target: N-Alkylation (Pyridone synthesis)
Workflow B: C2-Chlorine Displacement
The C2-chlorine remains activated for
-
Suzuki-Miyaura Coupling:
Figure 2: Synthetic workflow from precursor to diversified library.[1]
Applications in Drug Discovery
Bioisosteres and Metabolic Stability
The 2-chloro-6-(trifluoromethyl)pyridin-4-ol scaffold is frequently used to replace substituted phenols or chlorobenzenes.[1] The
Kinase Inhibitors
In kinase inhibitor design, the pyridine nitrogen often serves as a hydrogen bond acceptor for the hinge region of the ATP binding site. The C4-ether linkage extends into the solvent-exposed region or hydrophobic back-pocket, while the C2-substituent allows for fine-tuning of selectivity vectors.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled with the rigor of a halogenated pyridine.
-
Hazards: Likely skin and eye irritant (H315, H319).[1] Potential respiratory irritant (H335).[1]
-
Acidity: The compound is weakly acidic; contact with strong bases will generate the pyridinolate salt.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (hygroscopic).
References
-
PubChem. Compound Summary: 2-Chloro-6-(trifluoromethyl)pyridine derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]
-
ResearchGate. Synthesis of Trifluoromethyl Pyridine Derivatives via Building Block Strategies. Available at: [Link][1]
-
ChemTube3D. Pyridone-Hydroxypyridine Tautomerism Mechanisms. Available at: [Link][1]
Sources
- 1. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
